Tma-dph
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARERKEBVSZCX-VMDDUYISSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420722 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115534-33-3 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Principles of Tma Dph Fluorescence and Its Sensitivity to Microenvironment
Theoretical Basis of TMA-DPH Fluorescence Anisotropy in Membrane Fluidity Studies
Fluorescence anisotropy is a powerful technique that measures the rotational mobility of a fluorophore. When a population of fluorescent molecules is excited with polarized light, the emitted light will also be polarized. However, rotational motion of the fluorophore during the interval between excitation and emission (the fluorescence lifetime) leads to depolarization of the emitted light. The extent of this depolarization is quantified as fluorescence anisotropy (r). A higher anisotropy value indicates restricted rotational motion, whereas a lower value signifies greater rotational freedom. researchgate.net For this compound, its cylindrical shape and the alignment of its emission transition dipole parallel to its long molecular axis make it exceptionally sensitive to reorientations within the lipid bilayer. caymanchem.comaatbio.com
The lipid bilayer is a dynamic environment where lipid molecules exhibit various motions, including rotational diffusion around their long axis, lateral diffusion within the plane of the membrane, and acyl chain flexing. The rotational motion of a probe like this compound is not free but is constrained by the surrounding lipid acyl chains. This motion is often described by the "wobble-in-cone" model, where the probe's long axis is confined to a cone of a certain angle. The rate and extent of this wobbling diffusion are directly influenced by the packing and order of the lipid molecules. nih.gov
In a more fluid, disordered membrane (e.g., in the liquid-crystalline phase), lipid chains are more mobile, allowing for greater rotational freedom for the embedded this compound probe. Conversely, in a more ordered, viscous membrane (e.g., in the gel phase or in the presence of cholesterol), the tighter packing of lipid chains restricts the probe's rotational diffusion. nih.gov Molecular dynamics simulations have shown that the rotational motion of this compound is noticeably more hindered compared to the uncharged DPH probe, a result of favorable electrostatic interactions between its charged headgroup and electronegative atoms on the lipid molecules. nih.gov
The steady-state fluorescence anisotropy (r) of this compound is directly correlated with the structural order and microviscosity of the membrane region it occupies.
High Anisotropy (r) : A high 'r' value indicates that the rotational motion of this compound is highly restricted. This corresponds to a more ordered (less fluid) membrane state, characterized by tightly packed lipid acyl chains and higher microviscosity. researchgate.net For instance, the presence of cholesterol, which is known to increase membrane order, leads to an increase in this compound anisotropy.
Low Anisotropy (r) : A low 'r' value signifies that the probe has greater rotational freedom. This is indicative of a more disordered (more fluid) membrane state with loosely packed acyl chains and lower microviscosity. researchgate.net Experiments have demonstrated that cholesterol depletion from cell membranes results in a significant decrease in this compound fluorescence anisotropy, reflecting an increase in membrane fluidity. researchgate.net
Therefore, by measuring the fluorescence anisotropy of this compound, researchers can obtain a quantitative measure of the local membrane fluidity or order at the lipid-water interface. An increase in anisotropy reflects an increase in membrane stiffness or order. researchgate.net
Table 1: Effect of Membrane Composition on this compound Fluorescence Anisotropy This table presents representative data on how changes in membrane composition affect the fluorescence anisotropy of this compound, indicating changes in membrane fluidity. A higher anisotropy value signifies lower fluidity (higher order).
| Cell/Liposome System | Treatment/Condition | Change in this compound Anisotropy | Implied Change in Membrane Fluidity | Reference |
| C6 Glioblastoma Cells | Cholesterol Depletion (MβCD) | Decrease | Increase | researchgate.net |
| C6 Glioblastoma Cells | Phosphatidylcholine Enrichment | Decrease | Increase | researchgate.net |
| DMPC/DPPG Liposomes | Addition of Aβ 1-28 peptide | Increase | Decrease | researchgate.net |
| DMPC Liposomes | Addition of Isoflurane (liquid-crystalline phase) | Increase | Decrease (due to increased lateral pressure) | nih.gov |
| DMPC Liposomes | Addition of Fullerenol | Decrease | Increase | researchgate.net |
Fluorescence Lifetime Characteristics of this compound and Environmental Influences
The fluorescence lifetime of a probe is the average time it remains in the excited state before returning to the ground state by emitting a photon. For this compound, this lifetime is not a single value but is often complex, reflecting the heterogeneity of the membrane environments it inhabits.
The fluorescence decay of this compound in lipid bilayers is complex and often requires analysis using multi-exponential decay models or lifetime distribution models. interchim.fr This complexity arises because the probe can exist in multiple, distinct microenvironments within the membrane, such as liquid-ordered (e.g., lipid rafts) and liquid-disordered domains. Each of these domains can impose different constraints on the probe, leading to different decay kinetics.
Factors that modulate the fluorescence lifetime of this compound include:
Lipid Composition and Phase : The lifetime of this compound is sensitive to changes in lipid composition and temperature. interchim.fr
Membrane Fluidity : Changes in membrane fluidity have been shown to affect the fluorescence lifetime of this compound. nih.gov
Probe Concentration : At high concentrations, quenching effects resulting from Förster Resonance Energy Transfer (FRET) between this compound molecules can occur, leading to a decrease in the measured fluorescence lifetime and intensity. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) is a technique that combines fluorescence microscopy with lifetime measurements, creating a spatial map of fluorescence lifetimes across an image. When used with this compound, FLIM provides spatially resolved information about membrane properties within a single cell or liposome.
By mapping the fluorescence lifetime of this compound, FLIM can distinguish between different membrane domains that are too small to be resolved by conventional microscopy. For example, regions with different lipid packing or composition, such as lipid rafts, can be identified by their distinct this compound lifetime signatures. This allows for the visualization of membrane heterogeneity and the study of how these domains are affected by various stimuli or cellular processes.
Comparative Analysis of this compound with Other Fluorescent Membrane Probes
This compound is one of several probes used to study membrane properties, with its main comparator being its parent molecule, DPH.
This compound vs. DPH : The primary difference lies in their localization within the lipid bilayer. nih.gov The cationic trimethylammonium group of this compound anchors it at the polar headgroup region, making it a reporter of fluidity at the membrane interface. researchgate.netresearchgate.net In contrast, the non-polar DPH molecule partitions deep within the hydrophobic core of the bilayer. researchgate.netmpg.de Therefore, using both probes in parallel allows for the simultaneous assessment of fluidity at two different depths within the membrane. researchgate.netresearchgate.net While this compound's motion is hindered by electrostatic interactions, DPH's motion is primarily governed by the packing of the lipid acyl tails. nih.gov Furthermore, this compound stains cell plasma membranes more rapidly than DPH and remains on the cell surface for a longer duration before being internalized. interchim.frsigmaaldrich.com
This compound vs. Laurdan : Laurdan is another popular membrane probe, but it reports on a different physical property: the polarity of the probe's environment, which is related to water penetration into the bilayer. Laurdan exhibits a spectral shift in its emission depending on the phase state of the lipids. While both probes can distinguish between gel and liquid phases, they report on different aspects of membrane structure. This compound reports on the rotational mobility and mechanical order of the acyl chains, whereas Laurdan reports on the local water content and lipid packing at the glycerol (B35011) backbone level.
Table 2: Comparison of this compound with Other Membrane Probes This table provides a comparative overview of this compound, DPH, and Laurdan, highlighting their key characteristics and applications in membrane studies.
| Feature | This compound | DPH (Diphenylhexatriene) | Laurdan |
| Primary Property Measured | Rotational Mobility (Anisotropy) | Rotational Mobility (Anisotropy) | Environmental Polarity (Emission Shift) |
| Location in Bilayer | Lipid-Water Interface (anchored) | Hydrophobic Core (deep) | Glycerol Backbone Region |
| Primary Information | Membrane Order/Fluidity at the interface | Membrane Order/Fluidity in the core | Water Penetration/Lipid Packing |
| Key Advantage | Specific localization at the plasma membrane surface for extended periods. sigmaaldrich.com | Reports on the deep hydrophobic core. | Sensitive to lipid phase state through spectral shifts. |
| Key Limitation | Motion is influenced by both mechanical and electrostatic interactions. nih.gov | Loosely constrained, can be located in the center of the bilayer parallel to the surface. interchim.fr | Less sensitive to pure rotational dynamics compared to DPH-family probes. |
Distinct Membrane Localization and Probing Depth of this compound Versus DPH
The primary structural difference between this compound and its parent compound, DPH, is the presence of a positively charged trimethylammonium group at one end of the molecule. This cationic headgroup is hydrophilic, while the diphenylhexatriene fluorophore remains lipophilic. This amphiphilic nature dictates a specific orientation and localization of this compound within the lipid bilayer, distinguishing it significantly from the more hydrophobic DPH.
This compound anchors at the lipid-water interface of the membrane, with its positively charged group interacting with the polar headgroups of the phospholipids (B1166683) and the aqueous environment. nih.govinterchim.fr This anchoring effect restricts the probe's location to the shallower regions of the bilayer, specifically near the glycerol backbone and the upper segments of the phospholipid acyl chains. researchgate.net Consequently, this compound primarily reports on the biophysical properties of this interfacial region.
In contrast, DPH , lacking a charged group, is a highly hydrophobic molecule that partitions deep into the nonpolar core of the lipid bilayer. nih.govnih.gov Its orientation is generally parallel to the lipid acyl chains, allowing it to probe the fluidity and order of the hydrocarbon interior of the membrane. interchim.fr
This differential localization has been confirmed by both experimental studies and molecular dynamics simulations. For instance, studies on isolated rat hepatocytes and plasma membrane fractions have shown that the fluorescence polarization values obtained with this compound are more consistent across different preparations compared to DPH, which is attributed to this compound remaining at the cell surface while DPH is rapidly internalized and distributed among intracellular membranes. nih.gov Molecular dynamics simulations have quantified this difference, suggesting that the average location of the this compound fluorophore is approximately 3-4 Å shallower in the membrane than that of DPH. nih.gov
This distinct probing depth is a critical factor in the interpretation of fluorescence data. This compound provides information specifically about the dynamics and order at the membrane surface, a region crucial for many cellular processes, including signal transduction and protein-lipid interactions. DPH, on the other hand, offers insights into the bulk fluidity of the membrane's hydrophobic core.
Differential Sensitivity of this compound Compared to Laurdan and Other Polarity-Sensitive Dyes
While this compound is primarily used to measure fluorescence anisotropy as an indicator of membrane fluidity or lipid order, other dyes, such as Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene), are employed to probe the polarity and hydration of the membrane environment. The sensitivity of these probes to their microenvironment is based on different photophysical principles, leading to complementary information about the state of the lipid bilayer.
This compound's fluorescence anisotropy is sensitive to the rotational mobility of the probe, which is hindered by an ordered lipid environment. Therefore, an increase in this compound anisotropy generally reflects a decrease in membrane fluidity and an increase in lipid packing. medchemexpress.com Its fluorescence lifetime has also been shown to be more sensitive to changes in lipid composition and temperature compared to DPH. interchim.fr
Laurdan , on the other hand, is a solvatochromic dye. Its fluorescence emission spectrum is sensitive to the polarity of its surroundings. In a non-polar environment, such as an ordered gel-phase membrane, Laurdan emits blue light. In a more polar environment, like a disordered liquid-crystalline phase where water molecules can penetrate the bilayer, its emission is red-shifted. researchgate.net This spectral shift is quantified by the Generalized Polarization (GP) value. A higher GP value indicates a more ordered, less hydrated membrane environment.
The key difference in their sensitivity lies in what they measure:
This compound primarily reports on the motional restriction of its fluorophore within the hydrophobic region near the interface, providing a measure of lipid order or "fluidity."
Laurdan reports on the polarity and hydration of the membrane at the level of the glycerol backbone, reflecting the extent of water penetration into the bilayer. researchgate.net
Therefore, these two probes can provide distinct yet complementary information. For example, in studies of lipid rafts, which are ordered and less hydrated domains, both this compound anisotropy and Laurdan GP would be expected to be high within the rafts compared to the surrounding disordered membrane. However, certain perturbations to the membrane might affect fluidity and polarity differently.
Compared to other polarity-sensitive dyes like PRODAN (6-propionyl-2-dimethylaminonaphthalene) and Nile Red , this compound's primary application remains the measurement of anisotropy. PRODAN, being more water-soluble than Laurdan, probes a more superficial and polar region of the membrane. escholarship.org Nile Red also exhibits solvatochromism and is used to detect lipid droplets and hydrophobic environments, but its localization and response can be more complex than Laurdan. researchgate.net this compound's fixed position at the interface makes its anisotropy measurements a more direct reporter of the order in that specific region.
Advantages and Limitations of this compound in Specific Membrane Investigations
The unique properties of this compound offer several advantages for specific types of membrane studies, but also come with certain limitations.
Advantages:
Specific Plasma Membrane Labeling: In living cells, this compound rapidly incorporates into the plasma membrane and, due to its charged nature, tends to remain there for extended periods without significant internalization. nih.govnih.gov This makes it an excellent probe for specifically studying the properties of the outer cell membrane in intact cells.
Rapid Staining: The staining of cell membranes with this compound is significantly faster than with DPH. interchim.fr
Defined Probing Depth: Its anchored position at the membrane interface provides information about a specific and functionally important region of the bilayer. researchgate.net
Sensitivity to Interfacial Properties: this compound anisotropy is a sensitive measure of changes in lipid packing and order at the membrane surface, which is relevant for studying phenomena like lipid raft formation and protein-lipid interactions.
Limitations:
Potential for Artifacts: Like all extrinsic probes, this compound can potentially perturb the very membrane it is intended to measure, although its effects are generally considered to be minimal at low concentrations.
Limited Information on the Membrane Core: By its nature, this compound provides little to no information about the properties of the deeper hydrophobic core of the membrane.
Photostability: While generally robust, like many fluorescent dyes, this compound can be susceptible to photobleaching during prolonged or intense illumination, which can affect quantitative measurements. researchgate.net
Concentration-Dependent Effects: At higher concentrations, this compound can exhibit fluorescence self-quenching, which can complicate the interpretation of fluorescence intensity measurements. nih.gov
Data Tables
Table 1: Comparative Fluorescence Anisotropy of this compound and DPH in C6 Cells
| Treatment | Relative Fluorescence Anisotropy (this compound) | Relative Fluorescence Anisotropy (DPH) |
| Control | 1.000 | 1.000 |
| Cholesterol Depletion (MβCD) | 0.933 ± 0.008 | 0.827 ± 0.033 |
| Phosphatidylcholine Enrichment | 0.968 ± 0.007 | Not significantly different from control |
| Data adapted from a study on adherent C6 glioblastoma cells, showing the relative change in anisotropy compared to untreated controls. researchgate.net |
Table 2: Photophysical Properties of this compound and DPH
| Property | This compound | DPH |
| Excitation Maximum (in Methanol) | ~358 nm | ~350 nm |
| Emission Maximum (in Methanol) | ~430 nm | ~428 nm |
| Molar Extinction Coefficient (ε) | 74,100 M⁻¹cm⁻¹ (in DMF) | 88,000 M⁻¹cm⁻¹ (in DMF) |
| Lipid-Water Partition Coefficient (Kp) | 2.4 x 10⁵ | 1.3 x 10⁶ |
| Data compiled from various sources. interchim.frcaymanchem.com |
Research Applications of Tma Dph in Biological and Biomedical Systems
Investigation of Membrane Fluidity and Lipid Organization in Model and Biological Membranes
TMA-DPH is extensively used to study the physical properties of artificial lipid bilayers (liposomes) and biological membranes. Its ability to anchor near the membrane surface provides specific insights into the dynamics and organization of the lipid headgroup and upper acyl chain regions. researchgate.netresearchgate.net
Characterization of Lipid Phase Behavior and Phase Transitions
The fluorescence anisotropy of this compound is highly responsive to changes in the physical state of lipid bilayers. As a model membrane transitions from the rigid gel phase to the more fluid liquid-crystalline phase with increasing temperature, the rotational motion of the this compound probe increases, leading to a decrease in its fluorescence anisotropy. This property allows for the precise determination of the main phase transition temperature (Tm) in various phospholipid systems.
For example, in studies with dipalmitoylphosphatidylcholine (DPPC) liposomes, a sharp decrease in DPH anisotropy is observed as the temperature increases past the Tm, reflecting the increased fluidity of the acyl chains in the liquid crystalline phase. nih.gov this compound provides complementary information about the interfacial region of the bilayer during these transitions.
Role of Sterols and Other Lipids in Modulating Membrane Order
Sterols, such as cholesterol in animal cells, are crucial regulators of membrane fluidity and order. This compound has been instrumental in elucidating the ordering effect of these molecules. The incorporation of cholesterol into a fluid phospholipid bilayer restricts the motion of the lipid acyl chains, leading to an increase in membrane order. This change is readily detected as an increase in this compound fluorescence anisotropy.
Atomistic molecular dynamics simulations have complemented experimental findings, showing that while this compound's location is only slightly more shallow than DPH's, its rotational and translational motions are significantly more hindered, in part due to electrostatic interactions with lipid atoms. nih.gov Studies in rat C6 glioblastoma cells demonstrated that depleting cholesterol with methyl-β-cyclodextrin (MβCD) resulted in a significant decrease in this compound fluorescence anisotropy, confirming an increase in membrane fluidity. researchgate.net Conversely, the presence of gangliosides in synaptic plasma membranes has been shown to increase the polarization (anisotropy) of this compound, indicating a significant ordering effect on the membrane surface. nih.gov
| Cell/Model System | Modulator | Effect on Membrane | Observed Change in this compound Anisotropy | Reference |
|---|---|---|---|---|
| Rat C6 Glioblastoma Cells | Cholesterol Depletion (MβCD) | Increased Fluidity | Decrease | researchgate.net |
| Rat Synaptic Membranes | Gangliosides | Increased Order | Increase | nih.gov |
| POPC/Cholesterol Bilayers | Cholesterol | Increased Order | Hindered Probe Motion | nih.gov |
Identification and Characterization of Lipid Nanodomains and Raft-like Structures
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to function as signaling platforms. cncb.ac.cnbiorxiv.org These domains exist in a more ordered state (liquid-ordered phase) than the surrounding bulk membrane (liquid-disordered phase). This compound can be used to detect the formation and properties of such nanodomains.
Research has shown that calcium can induce the segregation of the phospholipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) into ordered nanodomains. Using this compound in multilamellar vesicles (MLVs), studies have demonstrated that these calcium-induced PI(4,5)P2 domains are more ordered than the surrounding membrane, as evidenced by a significant increase in this compound fluorescence anisotropy. researchgate.net This effect was observed even for PI(4,5)P2 species with unsaturated acyl chains, highlighting the strong ordering influence of ion-mediated lipid clustering. researchgate.net
Probing Cellular Membrane Dynamics and Physiopathological Processes
The unique properties of this compound, particularly its ability to rapidly and specifically label the outer leaflet of the plasma membrane in living cells, make it an ideal probe for studying dynamic cellular processes. nih.govnih.gov
Assessment of Plasma Membrane Fluidity in Diverse Eukaryotic Cell Lines and Primary Cells
This compound has been applied to measure and compare the plasma membrane fluidity across a variety of cell types. Because membrane fluidity is critical for cellular functions and can be altered in disease states, such measurements provide important physiological insights.
Studies have successfully used this compound to measure plasma membrane fluidity in L929 mouse fibroblasts, mouse-bone-marrow-derived macrophages, and other cultured cells. nih.govmedchemexpress.cnnih.gov For instance, in L929 cells, this compound was shown to incorporate almost instantaneously into the plasma membrane and remain there for at least 25 minutes, allowing for reliable fluidity measurements. nih.gov This contrasts with the parent probe DPH, which is more readily internalized, labeling intracellular membranes and complicating the interpretation of plasma membrane-specific fluidity.
| Cell Type | System Studied | Key Finding | Reference |
|---|---|---|---|
| L929 Mouse Fibroblasts | Plasma Membrane Fluidity | This compound specifically labels the plasma membrane for reliable fluidity measurements. | nih.gov |
| L929 Mouse Fibroblasts | Endocytic Pathway | Membrane fluidity of endocytic compartments is similar to the plasma membrane. | nih.gov |
| Mouse Bone Marrow Macrophages | Phagocytosis Kinetics | This compound can be used to quantitatively monitor membrane internalization during phagocytosis. | nih.gov |
| Rat Cortical Synaptic Membranes | Developmental Changes | No significant developmental change in surface fluidity was detected by this compound in intact membranes. | nih.gov |
Monitoring Endocytosis, Exocytosis, and Membrane Recycling Kinetics
Because this compound is initially confined to the plasma membrane and becomes internalized along with membrane vesicles during endocytosis, it serves as an effective bulk membrane marker to trace membrane traffic. nih.govnih.gov The process of endocytosis can be followed by monitoring the internalization of the this compound fluorescence signal over time. nih.gov
Quantitative Analysis of Phagocytosis Mechanisms and Membrane Involvement
The fluorescent probe Trimethylammonium-diphenylhexatriene (this compound) offers a robust method for the quantitative investigation of phagocytosis. Its unique properties, including rapid and specific incorporation into the plasma membrane, allow for real-time monitoring of this crucial cellular process through simple fluorescence intensity measurements. nih.gov A key advantage of the this compound-based method is its ability to distinguish between particles that are merely adsorbed on the cell surface and those that have been genuinely internalized by the phagocytic cell. nih.gov This provides a more accurate quantification of the phagocytic process.
Studies utilizing this compound have provided quantitative data on the amount of plasma membrane that is consumed and internalized during phagocytosis. nih.gov For instance, this technique has been successfully applied to mouse bone marrow macrophages to monitor the kinetics of phagocytosis. nih.gov Furthermore, membrane fluidity, a critical parameter for cellular functions like phagocytosis, can be indirectly assessed using this compound. nih.gov Changes in membrane fluidity, which reflect alterations in the membrane's fatty acid composition, can impact the efficiency of phagocytosis. nih.gov By measuring the fluorescence polarization of this compound, researchers can gain insights into the dynamic changes in membrane structure that accompany particle engulfment.
Membrane Fluidity Alterations During Cell Proliferation and Cell Cycle Progression
This compound is a valuable tool for studying the dynamics of cell membranes during proliferation and progression through the cell cycle. As a bulk membrane marker, this compound follows the constitutive intracellular membrane traffic, including the endocytic pathway, which is intricately linked to cell cycle regulation. nih.govrupress.org Fluorescence anisotropy assays using this compound allow for the assessment of membrane fluidity in various cellular compartments.
Research on L929 cultured mouse fibroblasts has shown that the membrane fluidity of successive endocytic compartments is similar to that of the plasma membrane. nih.govrupress.org This suggests a consistent phospholipidic composition throughout the early stages of the endocytic pathway, a finding that supports the maturation model of endocytosis, where early endosomes mature into late endosomes. nih.govrupress.org The kinetics of this compound internalization and release provide further evidence for this model over one involving pre-existing compartments. nih.gov Given that endocytic processes are modulated throughout the cell cycle, with key regulatory proteins like the cell-cycle control protein kinase cdc2 known to inhibit endocytic vesicle fusion, this compound serves as an effective probe to investigate how membrane properties are altered to facilitate or regulate cell division and growth. nih.gov
Elucidating Interactions of Exogenous Agents with Biological Membranes
Impact of Drugs and Pharmaceutical Compounds on Membrane Fluidity and Structure
This compound is extensively used to characterize how pharmaceutical compounds interact with and modify the biophysical properties of cell membranes. The probe's strategic location at the lipid-water interface allows it to report on changes in fluidity and order in the upper region of the lipid bilayer. mdpi.comresearchgate.net
Studies with the anticancer drug daunorubicin demonstrated that it influences the fluidity of model membrane bilayers. royalsocietypublishing.org Similarly, the anesthetic potency of local anesthetics like lidocaine, prilocaine, and bupivacaine correlates with their ability to increase membrane fluidity, an effect that can be quantified using this compound. nih.gov The proteasome inhibitor Bortezomib's interaction with membranes has also been investigated, with fluorescence quenching experiments using this compound revealing that the drug preferentially locates near the polar head groups of phospholipids (B1166683). mdpi.com
The table below summarizes findings from studies on various drugs using this compound.
| Drug/Compound Class | Specific Agent(s) | Observed Effect on Membrane | Reference Cell/Model System |
|---|---|---|---|
| Anthracycline Anticancer Drugs | Daunorubicin, Doxorubicin (DOX), Aclarubicin (ACL) | Influences bilayer fluidity; high concentrations decrease fluidity at the membrane surface. royalsocietypublishing.orgresearchgate.net | Model lipid bilayers, B14 immortalized rodent fibroblasts. royalsocietypublishing.orgresearchgate.net |
| Proteasome Inhibitors | Bortezomib (BTZ) | Preferentially locates near the phospholipid polar heads. mdpi.com | Large unilamellar vesicles (LUVs) composed of DMPC, Cholesterol, and Sphingomyelin. mdpi.com |
| Local Anesthetics | Lidocaine, Prilocaine, Bupivacaine | Increase membrane fluidity. nih.gov | Biomimetic membranes. nih.gov |
| Antifungal Agents | Itraconazole (ITZ) | Pushes this compound deeper into the hydrophobic core, complicating fluidity interpretation. mpg.de | POPC lipid bilayers. mpg.de |
Membrane Perturbations Induced by Nanomaterials and Environmental Contaminants
The increasing use of nanomaterials in various fields necessitates an understanding of their interactions with biological membranes. This compound serves as a critical tool for assessing the impact of these materials on membrane structure and fluidity. Because this compound anchors near the headgroup region of lipids at the water-lipid interface, it is ideal for measuring viscosity and order changes in this specific membrane domain when perturbed by external agents. nih.gov
One study investigated the effects of hydrophobic gold nanoparticles (AuNPs) on 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) lipid membranes. Using this compound, researchers found no significant changes in the lipid order parameter at the water-lipid interface upon incorporation of AuNPs at 15°C. nih.gov However, at a higher temperature (55°C), a slight decrease in the order parameter was observed in the presence of AuNPs compared to the pure lipid vesicles, indicating a modest increase in fluidity in the headgroup region. nih.gov These findings suggest that the interaction of nanoparticles with lipid membranes is complex and can be temperature-dependent. The use of this compound, in conjunction with probes that localize deeper in the membrane core like DPH, allows for a comprehensive mapping of nanoparticle-induced perturbations across the entire lipid bilayer. nih.gov
| Nanomaterial | Model System | This compound Based Findings |
| Hydrophobic Gold Nanoparticles (AuNPs) | SOPC Multilamellar Vesicles (MLVs) | No significant change in lipid order at the water-lipid interface at 15°C; slight decrease in order (increased fluidity) at 55°C. nih.gov |
Effects of Phytochemicals and Bioactive Lipids on Membrane Biophysical Properties
This compound has been instrumental in clarifying the membrane-modifying effects of various phytochemicals and bioactive lipids. These natural compounds can alter membrane fluidity and structure, which is often linked to their biological activities.
Fluorescence polarization experiments with this compound have shown that different classes of phytochemicals exert distinct effects on membrane biophysics. For example, the pungent compound capsaicin has been found to increase the fluidity of non-neuronal plasma membranes. nih.gov Similarly, terpenoids such as thymol, carvacrol, and eugenol act on dipalmitoylphosphatidylcholine (DPPC) vesicles to increase membrane fluidity. nih.gov
In contrast, certain flavonoids have the opposite effect. Quercetin and epigallocatechin gallate (EGCG) were observed to decrease membrane fluidity in human U937 monocytes and Jurkat T lymphoblasts at concentrations of 10–50 μM. nih.gov The effects of the stilbenoid resveratrol are more complex, with some studies using this compound reporting an increase in membrane fluidity, while others suggest it rigidifies membranes by acting on the polar head groups. nih.gov Soy isoflavones, including genistein and daidzein, have also been shown to modify the physical properties of biomembranes, with their effects being dependent on the initial lipid composition of the membrane. acs.org
The table below summarizes the observed effects of various phytochemicals on membrane properties as studied with this compound.
| Phytochemical Class | Specific Agent(s) | Observed Effect on Membrane Fluidity | Reference Cell/Model System |
|---|---|---|---|
| Capsaicinoids | Capsaicin | Increase. nih.gov | Non-neuronal plasma membranes, Liposomal membranes. nih.gov |
| Terpenoids | Thymol, Carvacrol, Eugenol | Increase. nih.gov | DPPC multilamellar vesicles. nih.gov |
| Flavonoids | Quercetin, EGCG | Decrease. nih.gov | Human U937 monocytes, Jurkat T lymphoblasts. nih.gov |
| Stilbenoids | Resveratrol | Conflicting reports: Increase or rigidification. nih.gov | DPPC unilamellar vesicles, Liposomal membranes. nih.gov |
| Isoflavones | Genistein, Daidzein | Modifies physical properties. acs.org | DOPC bilayers. acs.org |
Biomedical and Diagnostic Applications of this compound-Based Assays
Assays based on this compound have found applications in biomedical research and diagnostics, particularly in studying pathologies associated with altered membrane characteristics. Changes in cell membrane fluidity are implicated in various diseases, and this compound provides a sensitive method to detect these alterations in patient-derived cells.
A notable application is in the study of age-related macular degeneration (AMD). Research has shown deficits in monocyte phagocytosis in AMD patients, a function known to be affected by membrane fluidity. nih.gov Using flow cytometry with this compound, investigators examined the membrane fluidity of peripheral blood leukocytes from AMD patients. nih.gov The study found significantly decreased membrane fluidity in non-classic and intermediate monocyte subsets from patients with late-stage AMD compared to healthy controls. nih.gov This suggests that altered membrane properties in immune cells could be a feature of AMD pathophysiology, and this compound-based assays could serve as a potential tool for monitoring disease progression or cellular dysfunction.
Additionally, the study of membrane fluidity is of interest in other fields, such as hepatology, where changes in the hepatocyte plasma membrane can be indicative of liver disease. nih.gov Comparative studies have demonstrated that this compound is a more suitable probe than DPH for measuring the fluorescence polarization of whole isolated hepatocytes because it remains anchored at the cell surface for longer periods, providing a more accurate assessment of the plasma membrane's state. nih.gov These applications highlight the potential of this compound-based assays in clinical and diagnostic research settings.
Characterization of Membrane Anomalies in Disease States (e.g., Cancer, Psoriasis)
Changes in plasma membrane fluidity are increasingly recognized as a hallmark of various pathological conditions. This compound is particularly well-suited for investigating these alterations in patient-derived cells, offering insights into disease mechanisms.
Psoriasis: Studies have utilized this compound to investigate plasma membrane fluidity in keratinocytes from individuals with psoriasis, a condition characterized by hyperproliferation and incomplete differentiation of these skin cells. Research comparing keratinocytes from psoriatic plaques with those from normal skin revealed significantly lower fluorescence anisotropy values in the psoriatic cells. nih.gov This indicates a more fluid, disordered plasma membrane in the diseased state. nih.gov The ability to measure plasma membrane fluidity using the small amounts of tissue obtainable from biopsies represents a significant technical advance in dermatological research. nih.gov
| Cell Type | Isolation Method | This compound Anisotropy (Mean +/- SD) | Implication |
| Normal Keratinocytes | Dispase | 0.270 +/- 0.01 | Baseline membrane order |
| Psoriatic Keratinocytes | Dispase | 0.260 +/- 0.01 | Increased membrane fluidity |
This table presents data on this compound fluorescence anisotropy in keratinocytes, showing a notable difference between normal and psoriatic cells. nih.gov
Cancer and Neurodegenerative Disease: Altered membrane fluidity is also a feature of other diseases. For instance, exosomes, which are small vesicles involved in cell-to-cell communication and the spread of cancer, have been studied using this compound. acs.orgnih.gov These studies reveal that exosome membranes often have a high degree of lipid order, which may be crucial for their function in processes like cancer migration. acs.orgnih.gov In the context of neurodegenerative conditions like Alzheimer's disease, this compound has been used to probe "membrane aging" in neurons. nih.gov Studies have shown that neuronal cells induced into a state of aging exhibit higher this compound anisotropy values, indicating decreased membrane fluidity, a condition that could be ameliorated by treatment with docosahexaenoic acid (DHA). nih.gov
Development of Biofilm Viability Assessment Methods Utilizing this compound
Accurately determining the viability of bacteria within biofilms is critical for evaluating the efficacy of antimicrobial treatments. Traditional methods using stains like SYTO9 and propidium iodide (PI) can be limited by non-specific staining. nih.gov A newer method pairs this compound with calcein acetoxymethyl (CAM) to overcome these challenges. nih.govfrontiersin.org
In this dual-staining approach, CAM identifies viable cells based on their intracellular esterase activity, while this compound stains the remaining biofilm population, effectively marking all cells regardless of metabolic state. nih.gov This technique has been validated across several bacterial species, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecium. nih.govfrontiersin.org Research has shown that the viability measurements obtained with the CAM/TMA-DPH method have a strong positive correlation with traditional colony-forming unit (CFU) counts, a gold standard for microbial viability. nih.govfrontiersin.org This metabolic-based approach provides a more accurate reflection of biofilm vitality compared to methods based solely on membrane integrity. nih.govfrontiersin.org
| Bacterial Species | Correlation Coefficient (r) with CFU counts |
| Pseudomonas aeruginosa | 0.59 - 0.91 |
| Klebsiella pneumoniae | 0.59 - 0.91 |
| Staphylococcus aureus | 0.59 - 0.91 |
| Enterococcus faecium | 0.59 - 0.91 |
This table illustrates the strong positive correlation between biofilm viability assessed by CAM/TMA-DPH staining and traditional CFU counts across various bacterial species, demonstrating the method's accuracy. nih.govfrontiersin.org
Analysis of Exosome Membrane Fluidity and Asymmetry in Cell-Cell Communication
Exosomes are small extracellular vesicles that play a crucial role in intercellular communication by transferring cargo such as proteins and nucleic acids. acs.orgnih.gov The composition and physical properties of the exosome membrane are thought to be critical for their interaction with target cells. This compound has been instrumental in elucidating these properties.
Studies using this compound fluorescence anisotropy have revealed that exosome membranes are generally characterized by a high degree of lipid chain order. nih.govnih.gov This ordered nature is significant, with analyses suggesting that 40-50% of the exosome membrane area is composed of ordered phases, similar to the lipid rafts found in plasma membranes. nih.govnih.govresearchgate.net This structure is believed to be important for the selective interactions that allow exosomes to deliver their contents to specific target organs. acs.org
Furthermore, this compound has been used to confirm that exosome membranes maintain a transbilayer asymmetry, with a topology similar to that of the parent cell's plasma membrane. nih.govnih.gov This asymmetry, along with the high membrane order, varies between exosomes derived from different cell lines (e.g., bovine milk, PC3, A549, and HEK293 cells), likely reflecting differences in their lipid composition. acs.orgnih.gov
| Exosome Origin | This compound Anisotropy Value (at 30 °C) | Interpretation |
| Bovine Milk | ~0.25 | Moderate lipid chain order |
| PC3 (Prostate Cancer) | ~0.27 | Higher lipid chain order |
| A549 (Lung Cancer) | ~0.26 | Moderate-high lipid chain order |
| HEK293 (Human Embryonic Kidney) | ~0.24 | Lower lipid chain order |
This table shows a comparison of this compound anisotropy values for exosomes from different sources, indicating variations in membrane fluidity and order that may relate to their biological function. nih.gov
Studies on Specific Cell-Type Responses to Stimuli (e.g., Platelet Activation, Lymphoid Cell Responses)
This compound allows for real-time analysis of membrane fluidity changes in response to external stimuli, providing insights into cellular activation pathways.
Lymphoid Cell Responses: The probe has been used to investigate the plasma membrane dynamics of lymphoid cells, such as mouse thymocytes and human lymphoblasts, in response to extracellular adenosine triphosphate (ATP). nih.gov In ATP-sensitive thymocytes, high concentrations of ATP induced a time-dependent increase in this compound fluorescence anisotropy, signifying a decrease in membrane fluidity (increased lipid packing). nih.gov Conversely, lower ATP concentrations caused a slight fluidization of the membrane. These changes were not observed in ATP-resistant lymphoblast cells, suggesting the membrane fluidity alterations are a direct consequence of specific purinoreceptor-mediated signaling events. nih.gov
Platelet Activation: While early studies on platelet activation primarily used the parent probe DPH, the principles apply to the more specific measurements possible with this compound. nih.gov During thrombin-induced platelet activation, processes like shape change and aggregation are accompanied by an increase in fluorescence polarization, indicating a rigidification of the membrane lipids. nih.gov This increase in "microviscosity" may be a key part of modulating the activation process or a secondary effect of protein-mediated membrane events. nih.gov The use of this compound allows for a more precise localization of these fluidity changes to the plasma membrane, which is the primary site of receptor-ligand interactions that initiate activation.
Emerging Research Frontiers and Future Directions with Tma Dph
Integrative Approaches Combining TMA-DPH Fluorescent Data with -Omics Technologies
A significant frontier in membrane biology is the integration of biophysical data with large-scale molecular analyses. Combining this compound-based fluorescence measurements with -omics technologies like lipidomics and proteomics allows researchers to draw direct correlations between the physical state of the membrane and its molecular composition. While this compound provides a functional readout of membrane fluidity or order, lipidomics and proteomics, often performed using mass spectrometry, identify and quantify the specific molecules responsible for these properties. researchgate.netmdpi.com
For instance, a change in membrane fluidity detected by this compound fluorescence anisotropy can be correlated with lipidome analysis to identify alterations in cholesterol levels, the ratio of saturated to unsaturated fatty acids, or the abundance of specific phospholipid species. researchgate.net Similarly, proteomics can reveal changes in the expression or post-translational modification of membrane-associated proteins that may influence lipid packing and organization. mdpi.com This integrative approach moves beyond simple description, enabling the formulation of mechanistic hypotheses where specific lipids or proteins are identified as key regulators of membrane biophysics.
| Experimental Condition | This compound Anisotropy (r) | Key Lipidomic Change (Mass Spec) | Key Proteomic Change (Mass Spec) | Integrated Interpretation |
|---|---|---|---|---|
| Control Cells | 0.280 | Baseline Cholesterol & Phosphatidylcholine Levels | Baseline Abundance of Caveolin-1 | Normal membrane fluidity maintained by standard lipid and protein composition. |
| Cholesterol Depletion (MβCD Treatment) | 0.235 (Lower) | ↓ 45% Cholesterol | No Significant Change | Increased membrane fluidity is directly correlated with the loss of membrane-ordering cholesterol. researchgate.net |
| Stress Hormone Exposure | 0.315 (Higher) | ↑ Saturated Fatty Acid Chains | ↑ Overexpression of Membrane Scaffolding Protein | Decreased fluidity (higher order) is linked to both an increase in rigid lipid species and scaffolding proteins. |
Development of Next-Generation this compound Derivatives for Enhanced Specificity and Spatiotemporal Resolution
The utility of this compound stems from the addition of a charged trimethylammonium group to the parent DPH fluorophore, which anchors the probe to the cell surface and prevents its rapid internalization. nih.govnih.gov This successful modification serves as a blueprint for the development of next-generation derivatives with further enhanced capabilities. Future research is focused on creating new probes that offer greater targeting specificity and superior control over their fluorescent signal in time and space.
Strategies for developing these new tools include:
Targeted Derivatives : By conjugating the this compound fluorophore to molecules that bind to specific membrane components (e.g., a particular protein or lipid headgroup), new probes could be designed to report on the fluidity of highly localized environments, such as the immediate vicinity of an ion channel or within a specific type of lipid raft.
Photoactivatable and Photoswitchable Probes : Inspired by advances in super-resolution microscopy, researchers are designing probes that change their fluorescent properties upon light irradiation. researchgate.netnih.govmdpi.com A "caged" or photoactivatable this compound derivative would remain non-fluorescent until activated by a focused laser beam, allowing for the analysis of membrane fluidity in a precisely defined region of the cell with high temporal resolution. semanticscholar.org Similarly, a photoswitchable version could be reversibly turned on and off, enabling advanced imaging techniques. scilit.com
| Probe | Key Feature | Membrane Localization | Primary Application | Limitation |
|---|---|---|---|---|
| DPH (Parent Compound) | Hydrophobic | Deep hydrophobic core; internalizes rapidly in live cells. nih.govtuni.fi | Bulk fluidity of model membranes (liposomes). mpg.de | Not specific to the plasma membrane in living cells. nih.gov |
| This compound | Amphipathic (Charged Headgroup) | Anchored at the outer leaflet of the plasma membrane. nih.govsigmaaldrich.com | Specific fluidity measurements of the plasma membrane in live cells. nih.gov | Reports an average of its local environment; lacks sub-domain specificity. |
| Hypothetical "Raft-Targeted this compound" | Conjugated to a raft-avid moiety (e.g., cholesterol) | Preferentially partitions into liquid-ordered domains. | Directly compare fluidity of raft vs. non-raft regions. | Synthesis could be complex; targeting may not be perfectly exclusive. |
| Hypothetical "Photoactivatable this compound" | Fluorophore is "caged" with a photolabile group. | Anchored at the plasma membrane, but only fluoresces upon light activation. | Measure fluidity changes in specific subcellular regions with high spatiotemporal control. | Requires specialized microscopy setups; potential for phototoxicity. |
Application of this compound in Mechanobiology to Investigate Membrane Mechano-Sensitivity
Mechanobiology is a field that studies how physical forces and changes in cell mechanics contribute to physiology and disease. The plasma membrane is at the forefront of mechanosensing, as external forces like shear stress or substrate stretching can alter its tension and curvature. These mechanical perturbations are known to influence the lateral organization of lipids and proteins.
This compound is well-suited to investigate this "mechano-sensitivity." By measuring fluorescence anisotropy, the probe can report on changes in lipid packing density and membrane order induced by mechanical stimuli. nih.gov For example, applying a controlled mechanical stretch to cells cultured on a flexible substrate could increase the lateral space between lipids, leading to a more disordered membrane and a corresponding decrease in this compound anisotropy. This allows researchers to quantify the membrane's response to force in real-time. Such experiments could help answer fundamental questions about how cells sense and adapt to their mechanical environment and how these processes are altered in diseases like cancer or fibrosis.
| Mechanical Stimulus | Predicted Effect on Membrane | Expected Change in this compound Anisotropy (r) | Interpretation |
|---|---|---|---|
| None (Resting State) | Baseline membrane tension and lipid packing. | Baseline (e.g., r = 0.290) | Normal resting membrane order. |
| Hypo-osmotic Shock | Cell swelling increases membrane tension and area. | Decrease (e.g., r = 0.260) | Increased membrane tension leads to decreased lipid packing (higher fluidity). |
| Substrate Stretching (10%) | Direct application of tensile force to the adherent membrane. | Decrease (e.g., r = 0.255) | Mechanical stretch disorders the membrane. |
| Membrane compression | Decreased membrane area forces lipids closer together. | Increase (e.g., r = 0.320) | Mechanical compression increases membrane order (lower fluidity). |
Unraveling Complex Membrane Heterogeneities and Transbilayer Asymmetry
The plasma membrane is not a uniform fluid but a complex mosaic of different domains with distinct lipid and protein compositions. These heterogeneities, such as cholesterol- and sphingolipid-rich lipid rafts, create regions with different biophysical properties. mdpi.com Furthermore, the inner and outer leaflets of the membrane have a fundamentally asymmetric composition. This compound is a powerful tool for exploring both types of organization.
Because this compound's rotational mobility is sensitive to its local environment, it can distinguish between more ordered and less ordered domains. medchemexpress.com For instance, the probe is expected to exhibit higher fluorescence anisotropy in tightly packed, liquid-ordered (Lo) domains like lipid rafts, compared to the surrounding liquid-disordered (Ld) membrane. nih.govnih.gov By using fluorescence microscopy to measure anisotropy at different points across a cell, it is possible to map the fluidity of the plasma membrane and visualize these heterogeneities.
Crucially, the cationic nature of this compound restricts it to the outer leaflet of the plasma membrane. researchgate.net This makes it an ideal probe for studying transbilayer asymmetry, allowing for the characterization of the outer leaflet's properties without interference from the inner leaflet or internal organelles. This is a distinct advantage over hydrophobic probes like DPH, which can diffuse more freely throughout the cell. nih.gov
| Membrane Domain/Leaflet | Primary Composition | Biophysical State | Expected this compound Anisotropy (r) | Rationale |
|---|---|---|---|---|
| Outer Leaflet (Non-Raft) | Phosphatidylcholine, Unsaturated Lipids | Liquid-disordered (Ld) | Low | Loosely packed lipids allow for high rotational freedom of the probe. nih.gov |
| Outer Leaflet (Lipid Raft) | Sphingomyelin, Cholesterol, Saturated Lipids | Liquid-ordered (Lo) | High | Tightly packed lipids restrict the probe's rotation. nih.gov |
| Endocytic Vesicles | Internalized Plasma Membrane | Variable, often more fluid than plasma membrane. | Lower than Plasma Membrane | Studies have shown endocytic membranes to be more fluid. nih.govmedchemexpress.cn |
High-Throughput Screening Platforms Leveraging this compound for Discovery of Membrane-Active Compounds
The search for new drugs that target or modulate membrane properties is a growing area of pharmaceutical research. Fluorescence polarization/anisotropy is a robust, homogenous (no-wash) assay format that is highly amenable to high-throughput screening (HTS). semanticscholar.orgnih.govnih.govresearchgate.net this compound is an excellent candidate for developing such screens to identify membrane-active compounds.
The principle of an HTS assay using this compound is straightforward:
Cells or model membranes (liposomes) are dispensed into the wells of a microplate (e.g., 384- or 1536-well format).
this compound is added to label the membranes.
A large library of chemical compounds is added, with a different compound in each well.
After a short incubation, the fluorescence anisotropy of each well is measured using a plate reader.
A compound that perturbs the membrane—either by making it more fluid or more rigid—will alter the rotational mobility of this compound, causing a detectable change in its anisotropy value. researchgate.net Wells that show a significant deviation from the control are scored as "hits." This approach allows for the rapid screening of thousands of compounds to identify novel molecules that could serve as leads for drugs that, for example, disrupt the membranes of pathogens or modulate the function of membrane proteins by altering their lipid environment. researchgate.netbellbrooklabs.com
| Step | Action | Purpose | Example Readout |
|---|---|---|---|
| 1. Plate Preparation | Dispense live cells or liposomes into a 384-well plate. | Create a uniform biological substrate for the assay. | N/A |
| 2. Probe Labeling | Add this compound solution to all wells and incubate briefly. | Allow the probe to incorporate into the plasma membranes. | N/A |
| 3. Compound Addition | Add compounds from a chemical library (one per well). Include negative (DMSO) and positive (known membrane fluidizer) controls. | Test the effect of each compound on the membrane. | N/A |
| 4. Measurement | Read fluorescence anisotropy (r) on a microplate reader. | Quantify the effect of each compound on membrane order. | DMSO Control: r=0.300; Hit Compound A: r=0.250; Hit Compound B: r=0.350 |
| 5. Data Analysis | Identify wells where the anisotropy value deviates significantly from the negative control. | Identify "hits" for further study. | Compound A is a membrane fluidizer; Compound B is a membrane rigidifier. |
Mentioned Compounds
| Compound Name | Abbreviation / Common Name | Role in Article |
|---|---|---|
| 1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene | This compound | Primary subject; fluorescent membrane probe. |
| 1,6-diphenyl-1,3,5-hexatriene (B155585) | DPH | Parent compound of this compound. |
| Cholesterol | - | Key lipid component affecting membrane fluidity. |
| Phosphatidylcholine | PC | A major class of phospholipids (B1166683) in eukaryotic membranes. |
| Sphingomyelin | - | A type of sphingolipid found in animal cell membranes. |
| Methyl-β-cyclodextrin | MβCD | A chemical agent used to deplete cholesterol from membranes. |
| Caveolin-1 | - | A membrane scaffolding protein. |
| Dimethyl sulfoxide | DMSO | A common solvent used as a negative control in HTS. |
Q & A
Q. What are the primary applications of TMA-DPH in membrane biophysics research?
this compound (trimethylammonium-diphenylhexatriene) is a cationic fluorescent probe widely used to study lipid bilayer dynamics. Its primary applications include:
- Membrane fluidity measurement : this compound localizes at the lipid-water interface, enabling time-resolved fluorescence anisotropy to quantify membrane microviscosity .
- Membrane hydration analysis : Fluorescence lifetime decay of this compound correlates with hydration changes at the bilayer interface, as demonstrated in oxidized lipid studies .
- Drug transport assays : this compound serves as a substrate for ATP-dependent multidrug resistance (MDR) transporters in bacterial models like Lactococcus lactis .
Methodological Tip: For consistent results, pre-equilibrate this compound with membranes for 10–15 minutes to ensure stable partitioning .
Q. How should this compound be stored and handled to maintain experimental integrity?
- Storage : Store at -20°C in a light-protected, dry environment to prevent photodegradation and hydrolysis .
- Preparation : Reconstitute in anhydrous dimethyl sulfoxide (DMSO) to avoid solvent-induced membrane perturbations.
- Quality control : Verify purity (>98%) via H-NMR or HPLC prior to critical experiments .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound fluorescence data across experimental conditions?
Contradictions in fluorescence metrics (e.g., lifetime, anisotropy) often arise from:
- Environmental variability : pH, ionic strength, and temperature alter this compound’s partitioning. For example, in L. lactis, ATP depletion reduces this compound efflux rates, necessitating strict ATP-level controls .
- Membrane composition : Oxidized lipids (e.g., POPC-OOH) increase interfacial hydration, shortening this compound’s fluorescence lifetime. Always report lipid composition and oxidation status .
- Instrument calibration : Validate fluorometer settings (e.g., excitation/emission wavelengths: 358/425 nm) using standard reference membranes .
Methodological Tip: Include internal controls (e.g., inert fluorescent dyes) to normalize environmental artifacts .
Q. What experimental design considerations are critical for studying ATP-dependent this compound transport in bacterial systems?
Key factors include:
- Strain selection : Use MDR transporter-deficient mutants (e.g., L. lactis EthR(U)) as negative controls to isolate ATP-specific efflux .
- Energy depletion protocols : Pre-incubate cells with ATPase inhibitors (e.g., sodium orthovanadate) to confirm ATP dependency .
- Quantitative modeling : Fit efflux kinetics to Michaelis-Menten models to derive transporter affinity (Km) and maximum velocity (Vmax) .
Data Validation: Cross-validate results with radiolabeled drug analogs to rule out fluorescence-specific artifacts .
Q. How can this compound data be integrated with complementary techniques to resolve membrane structural dynamics?
- SAXS (Small-Angle X-ray Scattering) : Pair this compound fluorescence with SAXS to correlate membrane hydration (from fluorescence lifetime) with bilayer bending rigidity (from scattering data) .
- Molecular dynamics (MD) simulations : Use this compound-derived microviscosity values to parameterize lipid bilayer models .
- Laurdan GP assay : Compare this compound interfacial data with Laurdan’s polarity-sensitive emission to map hydration gradients across membranes .
Data Management & Compliance
Q. What are best practices for documenting this compound experimental protocols and data?
- Metadata standards : Record batch-specific properties (e.g., CAS 115534-33-3, purity, solvent) to ensure reproducibility .
- Data repositories : Archive raw fluorescence traces and analysis scripts in FAIR-aligned repositories (e.g., Zenodo) with DOI assignment .
- Compliance : For EU-funded studies, align Data Management Plans (DMPs) with GDPR and Horizon Europe requirements, especially for human cell line applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
